3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

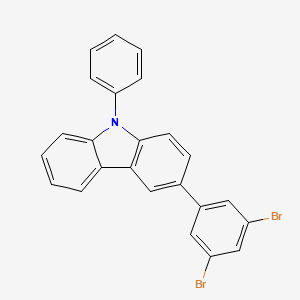

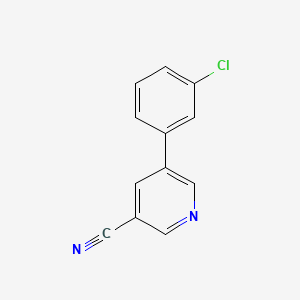

“3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole” is a complex organic compound. It contains a carbazole unit, which is a tricyclic compound consisting of two benzene rings fused onto a pyrrole ring. This compound also has a phenyl group (a benzene ring) and a 3,5-dibromophenyl group (a benzene ring with bromine atoms at the 3rd and 5th positions) attached to the carbazole unit .

Synthesis Analysis

While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, a related compound, “1-(3,5-dibromophenyl)-3-methylimidazolium hexafluorophosphate”, was synthesized by reacting 1-(3,5-dibromophenyl)-3-methylimidazolium iodide with potassium hexafluorophosphate .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to be planar due to the conjugated system of the carbazole and phenyl rings. The presence of the bromine atoms on the 3,5-dibromophenyl group could potentially influence the electronic properties of the molecule .

Aplicaciones Científicas De Investigación

Blue Phosphorescent Organic Light-Emitting Diodes (OLEDs)

Research has shown that derivatives of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole can serve as host materials in blue phosphorescent OLEDs, demonstrating high device efficiencies and slow efficiency roll-off at high brightness levels. The incorporation of cyano groups onto carbazole and dibenzothiophene units has led to the development of bipolar hosts with high triplet energies, suitable for blue phosphor emission, indicating their significant potential in enhancing the performance of OLEDs (Deng et al., 2013).

Electrochromic Materials

Carbazole derivatives have been synthesized and investigated for their solubility, film-forming ability, and electrochromic properties. These materials exhibit high coloration efficiency and stability, making them promising candidates for use in electrochromic devices (Zhang et al., 2019).

Photophysical Properties

Studies have focused on the synthesis and characterization of carbazole derivatives bearing electron-withdrawing groups, evaluating their absorption and emission properties. Such compounds have shown significant red shifts in their emission spectra, suggesting their utility in the development of organic light-emitting materials with tailored emission characteristics (Kremser et al., 2008).

Biotransformation and Derivative Synthesis

Carbazole and its derivatives have also been explored for their pharmacological applications, with studies investigating the production of hydroxylated metabolites by biphenyl-utilizing bacteria. These findings highlight the versatility of carbazole derivatives in generating new compounds with potential biological activities (Waldau et al., 2009).

Electropolymerization and Electrochromic Behavior

Electropolymerization of carbazole-containing compounds has been studied, revealing that these materials exhibit reversible electrochemical oxidation and significant electrochromic behavior. This research provides insights into the mechanisms of electropolymerization and the potential applications of these polymers in electrochromic devices (Hsiao & Lin, 2016).

Safety and Hazards

Direcciones Futuras

The future directions for research on “3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole” could involve exploring its potential biological activities, given the known activities of carbazole derivatives. Additionally, further studies could investigate its physical and chemical properties, and how these influence its reactivity .

Propiedades

IUPAC Name |

3-(3,5-dibromophenyl)-9-phenylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br2N/c25-18-12-17(13-19(26)15-18)16-10-11-24-22(14-16)21-8-4-5-9-23(21)27(24)20-6-2-1-3-7-20/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVXADLFVMCWNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC(=CC(=C4)Br)Br)C5=CC=CC=C52 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345021-52-4 |

Source

|

| Record name | 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)

![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)

![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)